Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane is a chemical compound that features a unique combination of functional groups, including diphenyl, prop-2-en-1-yl, and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane typically involves the reaction of diphenyl(prop-2-en-1-yl)silane with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group, for example, can act as a protecting group in organic synthesis, temporarily shielding reactive sites on a molecule. The diphenyl and prop-2-en-1-yl groups can participate in various chemical reactions, facilitating the formation of new bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl(prop-2-en-1-yl)silane: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
Trimethyl(prop-1-en-1-yl)silane: Contains a similar trimethylsilyl group but differs in the alkene structure.
1-(Trimethylsilyl)propyne: Another compound with a trimethylsilyl group, used in different synthetic contexts.
Uniqueness
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
63453-03-2 |
---|---|
Molekularformel |
C24H36Si2 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
diphenyl-prop-2-enyl-(1-trimethylsilylhexyl)silane |
InChI |
InChI=1S/C24H36Si2/c1-6-8-11-20-24(25(3,4)5)26(21-7-2,22-16-12-9-13-17-22)23-18-14-10-15-19-23/h7,9-10,12-19,24H,2,6,8,11,20-21H2,1,3-5H3 |
InChI-Schlüssel |
SSTQUSRHPLXECR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC([Si](C)(C)C)[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.